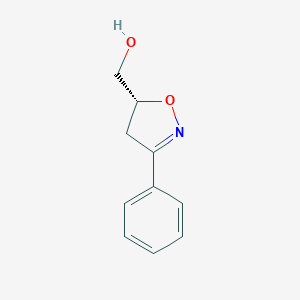
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, also known as PDM, is a chemical compound with potential applications in scientific research. This compound is a derivative of isoxazole, which is a heterocyclic organic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms. PDM is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. In
作用机制
The mechanism of action of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol is not fully understood, but it is thought to involve modulation of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety, depression, and pain. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to increase the activity of GABA receptors, leading to increased inhibition and decreased excitability in the brain. This may explain its anxiolytic, antidepressant, and antinociceptive effects.
Biochemical and physiological effects:
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to have a variety of biochemical and physiological effects in animal models. These include increased levels of GABA and serotonin in the brain, decreased levels of cortisol and other stress hormones, and increased levels of antioxidant enzymes such as superoxide dismutase and catalase. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has several advantages for lab experiments, including its relatively low toxicity and high solubility in water and other polar solvents. However, its high cost and limited availability may make it difficult for some researchers to obtain. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol. These include further studies on its mechanism of action, its potential as a therapeutic agent for anxiety, depression, pain, and neurodegenerative diseases, and its safety and efficacy in humans. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol may have potential applications in other areas of research, such as drug discovery and development, due to its unique chemical structure and pharmacological properties.
In conclusion, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, or (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has shown promise as a therapeutic agent for anxiety, depression, pain, and neurodegenerative diseases, and further research is needed to fully understand its potential.
合成方法
The synthesis of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol can be achieved through the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of sodium carbonate. This reaction leads to the formation of 3-phenyl-5-(hydroxymethyl)isoxazole, which is then reduced using sodium borohydride to produce (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol. The purity and yield of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol can be improved through recrystallization and other purification techniques.
科学研究应用
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has also been shown to have antinociceptive effects, indicating its potential as a pain reliever. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to have neuroprotective effects, indicating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.2 g/mol |
IUPAC 名称 |
[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-/m1/s1 |
InChI 键 |
GXUGWAXJXGJRAH-SECBINFHSA-N |
手性 SMILES |
C1[C@@H](ON=C1C2=CC=CC=C2)CO |
SMILES |
C1C(ON=C1C2=CC=CC=C2)CO |
规范 SMILES |
C1C(ON=C1C2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



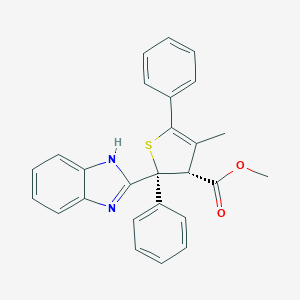
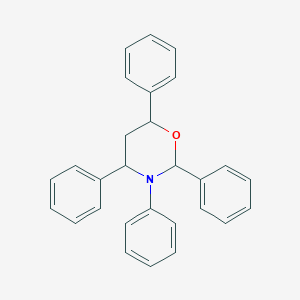
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
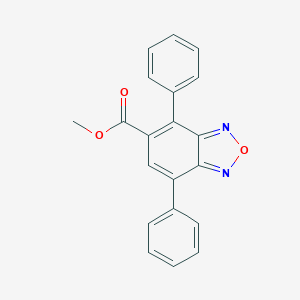
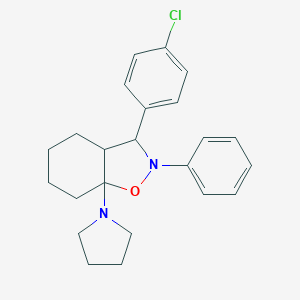
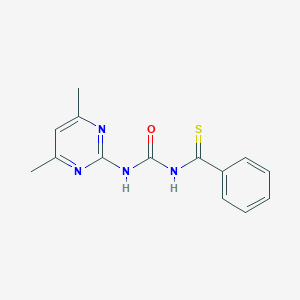
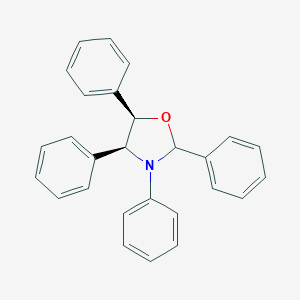

![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
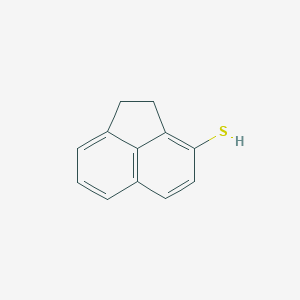
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)